![molecular formula C12H11ClFN3O2 B2897412 5-amino-N-(3-chloro-4-fluorophenyl)-3-ethylisoxazole-4-carboxamide CAS No. 632291-66-8](/img/structure/B2897412.png)
5-amino-N-(3-chloro-4-fluorophenyl)-3-ethylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(3-chloro-4-fluorophenyl)-3-ethylisoxazole-4-carboxamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been shown to have potential therapeutic applications in cancer treatment, specifically in combination with other immunotherapies.
科学的研究の応用
Synthesis and Anticancer Activity
Synthesis and Cytotoxicity
The compound has been utilized as a precursor in the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases. These synthesized compounds were investigated for their cytotoxicity against several human cancer cell lines, including colon, lung, breast, and liver cancer cell lines, showcasing the compound's potential as a scaffold for developing anticancer agents (Hassan et al., 2015). Another study reported the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives from this compound, which were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, further highlighting its role in cancer research (Hassan, Hafez, & Osman, 2014).
Molluscicidal Properties
Molluscicidal Activities
Research into derivatives of the compound revealed molluscicidal properties, offering a potential application in controlling snail populations that are intermediate hosts for diseases such as schistosomiasis (El-bayouki & Basyouni, 1988).
Antimicrobial and Enzyme Inhibition
Antimicrobial and Enzyme Inhibitory Effects
Studies on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, derived from similar compounds, demonstrated antimicrobial, anti-lipase, and anti-urease activities. This suggests potential applications in developing new antimicrobial agents and enzyme inhibitors (Başoğlu et al., 2013).
Antiviral Agents and Inhibitors of Polynucleotide Biosynthesis
Antiviral Applications
The fluoroimidazole derivatives, sharing structural similarities with the compound, have been studied for their inhibitory effects on viral cytopathogenicity across nearly all major virus groups. These compounds show promise as broad-spectrum antiviral agents due to their ability to inhibit nucleic acid synthesis in infected cells (De Cercq & Luczak, 1975).
Anticancer Agents with Ferrocenylmethyl Amino Acid
Anticancer Agent Synthesis
The synthesis of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, related to this compound, indicated cytotoxic effects on estrogen-positive MCF-7 breast cancer cell lines. This underscores the potential of incorporating ferrocenylmethyl amino acid and fluorinated motifs for developing potent anticancer drugs (Butler et al., 2013).
作用機序
Target of Action
The primary target of 5-amino-N-(3-chloro-4-fluorophenyl)-3-ethylisoxazole-4-carboxamide is the core protein of the Hepatitis B virus (HBV) . This protein plays a crucial role in the assembly of the viral capsid, a key step in the HBV replication process .
Mode of Action
5-amino-N-(3-chloro-4-fluorophenyl)-3-ethylisoxazole-4-carboxamide acts as a type II core protein allosteric modulator (CpAMs) . It interacts with the core protein dimers of HBV, inducing them to assemble into empty capsids . This interaction alters the normal assembly process, leading to the formation of capsids with fast electrophoresis mobility in native agarose gel .
Biochemical Pathways
The compound affects the HBV replication pathway by modulating the assembly of the viral capsid . By inducing the formation of empty capsids, it disrupts the encapsidation of the viral pregenomic RNA-DNA polymerase complex, a key step in HBV replication . The downstream effect of this disruption is a reduction in the production of infectious HBV particles .
Result of Action
The result of the compound’s action is a reduction in HBV replication . By disrupting the normal assembly of the viral capsid, it reduces the production of infectious HBV particles . This could potentially lead to a decrease in viral load in individuals infected with HBV .
特性
IUPAC Name |
5-amino-N-(3-chloro-4-fluorophenyl)-3-ethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O2/c1-2-9-10(11(15)19-17-9)12(18)16-6-3-4-8(14)7(13)5-6/h3-5H,2,15H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXKJVFDOINIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)F)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(3-chloro-4-fluorophenyl)-3-ethylisoxazole-4-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。